
3-Iodoindole-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodoindole-d5: is a deuterated derivative of 3-iodoindole, where five hydrogen atoms are replaced by deuterium. This compound is part of the indole family, which is a significant structural motif in many natural products, pharmaceuticals, and dyes. The presence of deuterium atoms makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and tracing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoindole-d5 can be achieved through a multi-step process involving the iodination of indole-d5. One common method involves the following steps:
Alkynylation: Starting from ortho-haloanilines and terminal alkynes, a copper-free alkynylation is performed.
Cyclization: A base-catalyzed cyclization leads to the formation of the indole ring.
Iodination: Electrophilic iodination using N-iodosuccinimide introduces the iodine atom at the 3-position.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium using deuterium oxide or other deuterium sources
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodoindole-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is a valuable substrate for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: It can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted indoles depending on the nucleophile used.
Coupling: Biaryl or vinyl-indole derivatives.
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives
Applications De Recherche Scientifique
Chemistry: 3-Iodoindole-d5 is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives. Its deuterated form is valuable for mechanistic studies and isotopic labeling experiments.
Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways involving indole derivatives. Its isotopic labeling helps in tracing the metabolic fate of indole compounds.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting indole-binding receptors. Its deuterated form can provide insights into drug metabolism and pharmacokinetics.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of 3-iodoindole-d5 involves its interaction with various molecular targets, including enzymes and receptors. The presence of the iodine atom at the 3-position enhances its binding affinity to certain targets, while the deuterium atoms provide stability and resistance to metabolic degradation. The compound can modulate signaling pathways and biochemical processes, making it a valuable tool in research and drug development .
Comparaison Avec Des Composés Similaires
3-Bromoindole-d5: Similar structure with a bromine atom instead of iodine.
3-Chloroindole-d5: Contains a chlorine atom at the 3-position.
Indole-3-acetic acid-d5: A deuterated form of indole-3-acetic acid, a plant hormone.
Indole-3-butyric acid-d5: A deuterated form of indole-3-butyric acid, another plant hormone.
Uniqueness: 3-Iodoindole-d5 is unique due to the presence of the iodine atom, which provides distinct reactivity and binding properties compared to other halogenated indoles. Its deuterated form further enhances its stability and usefulness in isotopic labeling studies .
Propriétés
Formule moléculaire |
C8H6IN |
|---|---|
Poids moléculaire |
248.07 g/mol |
Nom IUPAC |
2,4,5,6,7-pentadeuterio-3-iodo-1H-indole |
InChI |
InChI=1S/C8H6IN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H/i1D,2D,3D,4D,5D |
Clé InChI |
FQVDXLYJTMHMCG-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])I)[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



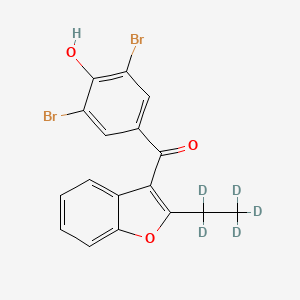



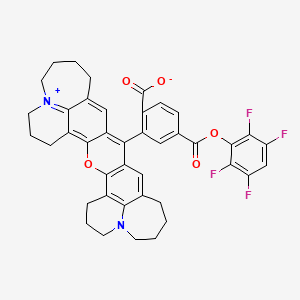


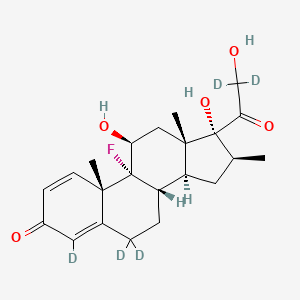
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
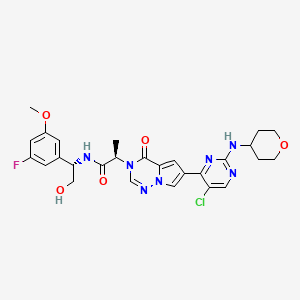

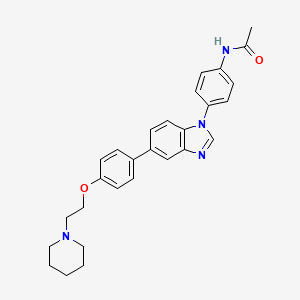
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)
